molecular formula C14H14ClN3O2 B1418803 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid CAS No. 939986-88-6

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1418803
CAS No.: 939986-88-6
M. Wt: 291.73 g/mol
InChI Key: KQYNFVSYNSPJEG-UHFFFAOYSA-N
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Description

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a quinoxaline ring with a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and carboxylic acid functional groups makes it a versatile building block for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the quinoxaline ring followed by the introduction of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoxaline ring, followed by nucleophilic substitution to introduce the piperidine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxaline and piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • 1-(3-Bromoquinoxalin-2-yl)piperidine-4-carboxylic acid
  • 1-(3-Fluoroquinoxalin-2-yl)piperidine-4-carboxylic acid
  • 1-(3-Methylquinoxalin-2-yl)piperidine-4-carboxylic acid

Uniqueness: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of the chloro group, which can be selectively substituted to introduce various functional groups.

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-12-13(17-11-4-2-1-3-10(11)16-12)18-7-5-9(6-8-18)14(19)20/h1-4,9H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYNFVSYNSPJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671382
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-88-6
Record name 1-(3-Chloro-2-quinoxalinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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